molecular formula C15H16BrF2N3O B10951953 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide

Cat. No.: B10951953
M. Wt: 372.21 g/mol
InChI Key: PMLUNPIKIFAUSS-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with bromine and methyl groups, and an amide linkage to a difluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Methylation: Methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Amide Formation: The final step involves coupling the brominated, methylated pyrazole with 3,4-difluoroaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: Reduction reactions may target the amide bond or the bromine substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methyl groups or the pyrazole ring.

    Reduction: Reduced forms of the amide or bromine substituent.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, pharmaceuticals, or specialty chemicals due to its versatile reactivity and potential biological activities.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide
  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)-2-methylpropanamide
  • 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-ethylpropanamide

Uniqueness

Compared to similar compounds, 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide may exhibit unique properties due to the specific combination of bromine, methyl, and difluorophenyl substituents

Properties

Molecular Formula

C15H16BrF2N3O

Molecular Weight

372.21 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(3,4-difluorophenyl)-2-methylpropanamide

InChI

InChI=1S/C15H16BrF2N3O/c1-8(7-21-10(3)14(16)9(2)20-21)15(22)19-11-4-5-12(17)13(18)6-11/h4-6,8H,7H2,1-3H3,(H,19,22)

InChI Key

PMLUNPIKIFAUSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=CC(=C(C=C2)F)F)C)Br

Origin of Product

United States

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